TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE
Description
TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a structurally complex molecule featuring a spiro[4.5]decane core fused with a triazadiene ring. Key functional groups include:
- Tert-butyl carbamate: Enhances metabolic stability and influences lipophilicity.
- 3-Methoxyphenyl substituent: Modulates electronic properties and target engagement.
This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, though specific targets require further validation. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (SHELX suite) for conformational analysis .
Properties
IUPAC Name |
tert-butyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-2-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6S/c1-27(2,3)38-26(34)32-12-10-28(11-13-32)30-24(18-6-5-7-20(14-18)35-4)25(31-28)39-16-23(33)29-19-8-9-21-22(15-19)37-17-36-21/h5-9,14-15H,10-13,16-17H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZBWIMWGNAKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Triazaspirodecane Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzo[d][1,3]dioxol-5-ylamino Group: This step may involve nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s tert-butyl carbamate and aromatic substituents are shared with several analogues (Table 1). Notable examples:
Key Observations :
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound may enhance solubility compared to nitrobenzoyl () or benzoyl () groups, which are more lipophilic.
- Spiro vs.
Computational and Analytical Comparisons
- Molecular Networking : LC-MS/MS-based clustering () indicates the target compound’s fragmentation pattern aligns with spiro-alkaloids, distinguishing it from linear triazole derivatives (e.g., ) .
- Docking Affinity : Molecular docking () reveals that the benzodioxolyl group enhances binding to hydrophobic enzyme pockets compared to methoxyphenyl analogues, likely due to improved π-stacking interactions .
Structure-Activity Relationships (SAR)
- Tert-Butyl Group : Removal or substitution (e.g., with methyl or ethyl) reduces metabolic stability, as seen in analogues from and .
- Methoxy Position : The 3-methoxy configuration on the phenyl ring optimizes steric compatibility with target proteins compared to 2- or 4-methoxy isomers .
- Sulfanyl Linker : Replacement with ether or amine linkers diminishes bioactivity, highlighting the importance of sulfur-mediated hydrophobic interactions .
Research Findings and Implications
- Bioactivity Potential: The target compound’s benzodioxolyl and spiro motifs suggest utility in targeting oxidative stress-related pathways (e.g., HDAC inhibition) or kinase signaling, akin to aglaithioduline’s similarity to SAHA () .
- Synthetic Challenges : The tert-butyl carbamate group complicates purification, necessitating advanced chromatographic techniques () .
- Dereplication: MS/MS-based molecular networking () confirms its novelty relative to known spiro-alkaloids, warranting further in vitro validation .
Biological Activity
TERT-BUTYL 2-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the benzodioxole moiety is significant due to its known pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 139088-83-8 |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways. For example, it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : In vitro studies suggest that the compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory conditions.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated:
- Cell Viability : The compound significantly improved cell viability in the presence of Aβ.
- Cytokine Levels : Reduced levels of TNF-α and IL-1β were observed in treated cells compared to controls.
Study 2: Anticancer Activity
Another research focused on the anticancer properties of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 15.4 | Induction of apoptosis |
| HeLa (cervical) | 10.2 | Inhibition of cell proliferation |
| PC3 (prostate) | 12.5 | Disruption of cell cycle |
The study indicated that the compound induces apoptosis through mitochondrial pathways and inhibits proliferation by interfering with cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
